Stereochemical Purity: Defined (1S,4R) Configuration
cis-Isolimonenol (CAS 22972-51-6) is supplied as the stereochemically defined (1S,4R)-p-mentha-2,8-dien-1-ol enantiomer, whereas many alternative monoterpene alcohol products (e.g., generic 'limonene-10-ol' or 'p-mentha-2,8-dien-1-ol' mixtures) are provided as racemic mixtures or unspecified stereoisomer blends . The optical rotation of cis-Isolimonenol is specified and controlled in commercial specifications, with suppliers reporting ≥99% ee optical purity for high-grade material [1]. This contrasts with racemic p-mentha-2,8-dien-1-ol mixtures, which contain equal proportions of (1S,4R) and (1R,4S) enantiomers, effectively diluting the stereochemically active component by 50% relative to the defined isomer .
Comparator: Racemic mixture (50:50 enantiomers)
Difference: ~2× higher active enantiomer concentration at equivalent mass
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | (1S,4R)-p-mentha-2,8-dien-1-ol (single defined enantiomer, ≥99% ee available) |
| Comparator Or Baseline | Racemic p-mentha-2,8-dien-1-ol (50:50 mixture of (1S,4R) and (1R,4S) enantiomers) |
| Quantified Difference | Target compound provides 2× higher concentration of the active (1S,4R) enantiomer relative to racemic mixture at equivalent total mass |
| Conditions | Commercial product specification context |
Why This Matters
For stereoselective synthesis and chiral recognition-dependent bioassays, procurement of the defined (1S,4R) enantiomer eliminates the confounding variable of racemic dilution and ensures reproducible stereochemical outcomes.
- [1] NBInno. (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: High-Purity Cyclohexenol Derivative for Advanced Synthesis. 2025. View Source
